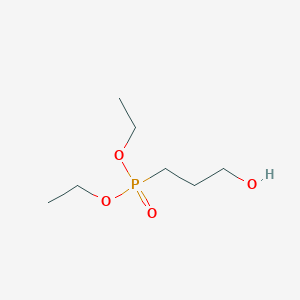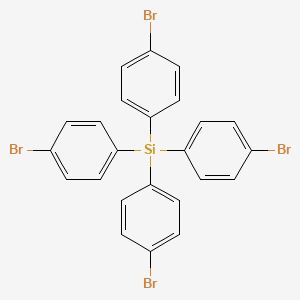
3-Chloroquinolin-4-amine
Übersicht
Beschreibung
3-Chloroquinolin-4-amine is a chemical compound extensively used in scientific research. Its versatile properties enable its application in various fields, including medicinal chemistry and drug development. It has a molecular weight of 178.62 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of this compound is C9H7ClN2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods have been useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemoselective Amination
The chemoselectivity of 4-chloroquinazolines amination with aminopyrazoles was explored, revealing selective amination with the cyclic secondary amino group of 3-amino-1H-pyrazoles under certain conditions, while exclusive amination with the primary amino group occurred via S(N)Ar substitution in other conditions. This study highlights the versatility of 3-chloroquinolin-4-amine in selective amination reactions, offering a pathway to diverse chemical syntheses (Shen et al., 2010).
Anticancer Activity
A series of 4-aminoquinoline derivatives, synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, demonstrated cytotoxic effects on human breast tumor cell lines. This indicates the potential of this compound derivatives as prototypes for developing new anticancer agents (Zhang et al., 2007).
Fluorescence Properties and Cytotoxic Activity
The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives from amines and other compounds, followed by in vitro cytotoxic activity screening against various cancer cell lines, along with studying their fluorescence properties, showcases the compound's utility in cancer research and potential imaging applications (Kadrić et al., 2014).
Palladium Catalysis for 4-Aminoquinolines Assembly
Exploration of palladium catalysis offered a mild and convenient alternative for the formation of C-N bond in 4-aminoquinolines, an important scaffold in medicinal chemistry. This method presents a significant advancement in the synthesis of this compound derivatives, broadening the scope of their applications (Margolis et al., 2007).
Antimycotic Agents Design
The design and synthesis of 2-chloroquinoline derivatives aimed at developing non-azole antimycotic agents demonstrated potential antifungal activity, indicating the broader antimicrobial potential of this compound derivatives (Kumar et al., 2011).
Apoptosis Induction and Cancer Therapy
The identification of 4-anilinoquinazoline derivatives as potent apoptosis inducers and their potential as anticancer agents highlighted the therapeutic applications of this compound derivatives. One such derivative demonstrated excellent blood-brain barrier penetration and efficacy in cancer models, suggesting its role in developing targeted cancer therapies (Sirisoma et al., 2009).
Wirkmechanismus
Target of Action
3-Chloroquinolin-4-amine, a derivative of quinoline, has been found to exhibit significant biological activity. Its primary targets are believed to be associated with the malaria parasite Plasmodium falciparum and cancer cell lines . The compound’s interaction with these targets leads to inhibition of β-hematin formation , a crucial process in the life cycle of the malaria parasite, and induction of cell death in cancer cell lines .
Mode of Action
The compound interacts with its targets by binding to specific sites, leading to changes in their normal functioning. In the case of malaria, it inhibits β-hematin formation , disrupting the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. This results in the accumulation of toxic heme within the parasite, leading to its death . In cancer cells, the compound induces cell death
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the malaria parasite and the survival of cancer cells. By inhibiting β-hematin formation , the compound disrupts the heme detoxification pathway in the malaria parasite, leading to its death. In cancer cells, the compound may affect various pathways involved in cell survival and proliferation, leading to cell death .
Pharmacokinetics
These properties can impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets .
Result of Action
The action of this compound results in significant biological effects. In the context of malaria, the compound’s inhibition of β-hematin formation leads to the death of the malaria parasite . In cancer cells, the compound induces cell death , potentially reducing the growth and spread of the cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound’s antimalarial activity may be affected by the acidic environment within the food vacuole of the malaria parasite, where heme detoxification occurs
Safety and Hazards
The safety information for 3-Chloroquinolin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
Quinoline and its analogues have potential biological and pharmaceutical activities . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
3-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTTXDIQVCXFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485173 | |
| Record name | 4-Amino-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-22-8 | |
| Record name | 4-Amino-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)


